1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone
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Overview
Description
1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isoindoline, a benzoxazole, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and benzoxazole precursors, followed by their coupling through a methanone linkage.
Isoindoline Synthesis: The isoindoline moiety can be synthesized via the reduction of phthalimide using lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Benzoxazole Synthesis: The benzoxazole ring can be formed through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the isoindoline and benzoxazole units through a methanone linkage, which can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is investigated for its potential use in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole, which are known for their antimicrobial and anticancer properties.
Uniqueness
1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone is unique due to its combination of isoindoline and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)14-7-15(17(22)16-8-20-24-18(14)16)19(23)21-9-12-5-3-4-6-13(12)10-21/h3-8,11,22H,9-10H2,1-2H3 |
InChI Key |
MFZKTINXWPQHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C2=C1ON=C2)O)C(=O)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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